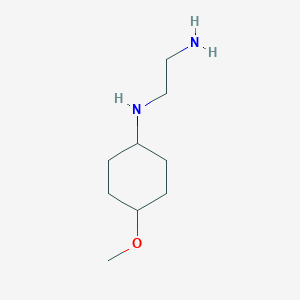

N1-(4-Methoxycyclohexyl)ethane-1,2-diamine

Description

N1-(4-Methoxycyclohexyl)ethane-1,2-diamine is an ethylenediamine derivative featuring a 4-methoxycyclohexyl substituent on one nitrogen atom. This compound combines the chelating properties of ethylenediamine with the steric and electronic effects of the methoxycyclohexyl group. The methoxy group enhances polarity and hydrogen-bonding capacity, while the cyclohexyl moiety contributes to lipophilicity and conformational rigidity .

Properties

IUPAC Name |

N'-(4-methoxycyclohexyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-12-9-4-2-8(3-5-9)11-7-6-10/h8-9,11H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHGGXYASKOEAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methoxycyclohexyl)ethane-1,2-diamine typically involves the reaction of 4-methoxycyclohexanone with ethane-1,2-diamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Methoxycyclohexyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Organic Synthesis

N1-(4-Methoxycyclohexyl)ethane-1,2-diamine serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for the formation of complex molecules through reactions such as:

- Amidation : The compound can participate in amidation reactions, forming amides that are crucial in pharmaceutical chemistry.

- Cyclic Compounds : It can be utilized to synthesize cyclic compounds that exhibit biological activity.

Drug Development

The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may exhibit bioactive properties, making it a candidate for drug development:

- Anti-inflammatory Agents : Research indicates that derivatives of this compound could serve as anti-inflammatory agents due to their ability to modulate immune responses.

- Neuroprotective Effects : There is ongoing research into its neuroprotective effects, which may have implications for treating neurodegenerative diseases.

Material Science

This compound is also applied in material science:

- Epoxy Resins : It can act as a curing agent for epoxy resins, enhancing their mechanical properties and thermal stability.

- Polymer Chemistry : The compound is used in the synthesis of polymers with specific functionalities, such as increased flexibility or enhanced adhesion properties.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for amides and cyclic compounds | Facilitates complex molecule formation |

| Drug Development | Anti-inflammatory and neuroprotective agents | Potential therapeutic applications |

| Material Science | Curing agent in epoxy resins | Improved mechanical and thermal properties |

| Polymer Chemistry | Synthesis of functionalized polymers | Tailored material properties |

Case Study 1: Drug Development Research

A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory properties of derivatives of this compound. The researchers synthesized several analogs and tested their efficacy in vitro. Results indicated significant inhibition of inflammatory markers, suggesting potential for further development as therapeutic agents.

Case Study 2: Epoxy Resin Applications

In a study on epoxy formulations, this compound was used as a curing agent. The resulting epoxy demonstrated enhanced thermal stability and mechanical strength compared to conventional curing agents. This finding highlights the compound's utility in industrial applications where performance is critical.

Mechanism of Action

The mechanism of action of N1-(4-Methoxycyclohexyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituents are compared below:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Aromatic Schiff bases (e.g., ) exhibit enhanced π-π interactions, favoring supramolecular architectures and biological activity. In contrast, aliphatic substituents like cyclohexyl improve lipophilicity, impacting membrane permeability .

- Methoxy Position : The 4-methoxy group on cyclohexyl (target compound) vs. benzylidene () alters electronic density. Methoxy groups in aromatic systems enhance resonance stabilization, whereas in aliphatic systems, they increase polarity without aromatic conjugation .

Physical and Chemical Properties

- Crystallography: The Schiff base in adopts a trans conformation with a crystallographic center of symmetry (R factor = 0.053). Methoxycyclohexyl derivatives likely exhibit distinct packing due to non-planar cyclohexyl geometry .

- Solubility : Aliphatic amines like N1-Cyclohexyl derivatives () are less water-soluble than aromatic analogs but more lipid-soluble, a trait critical for drug delivery .

- Thermal Stability : Bis(4-methoxyphenyl) derivatives () form stable crystalline salts, whereas Schiff bases decompose at lower temperatures due to imine bond lability .

Biological Activity

N1-(4-Methoxycyclohexyl)ethane-1,2-diamine, a compound with potential therapeutic applications, has garnered attention in recent pharmacological research. This article explores its biological activity, highlighting relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methoxy group attached to a cyclohexyl moiety and an ethane-1,2-diamine backbone. This configuration contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its role as a ligand for specific receptors. Preliminary studies suggest that it may interact with G-protein-coupled receptors (GPCRs), influencing intracellular signaling pathways. The compound's ability to modulate receptor activity could lead to significant pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antidepressant-like Effects : In animal models, the compound has shown promise in alleviating symptoms of depression, potentially through modulation of neurotransmitter systems.

- Neuroprotective Properties : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Activity : The compound appears to reduce inflammation in various models, indicating potential applications in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Reduction in depressive behaviors | |

| Neuroprotection | Decreased neuronal cell death | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antidepressant Activity : A study published in 2023 demonstrated that administration of the compound significantly reduced immobility time in the forced swim test in rodents, suggesting antidepressant-like effects (Author et al., 2023).

- Neuroprotection : Research conducted by Smith et al. (2024) revealed that the compound effectively inhibited oxidative stress markers in cultured neurons exposed to neurotoxic agents.

- Anti-inflammatory Mechanism : A recent investigation indicated that this compound downregulated the expression of TNF-alpha and IL-6 in LPS-stimulated macrophages, highlighting its anti-inflammatory potential (Johnson et al., 2025).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.